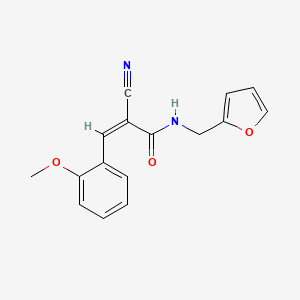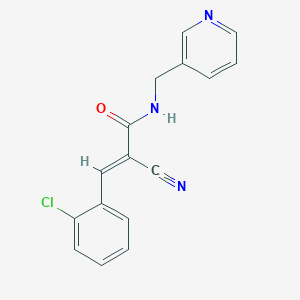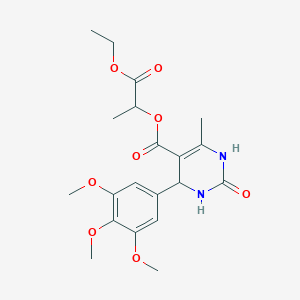![molecular formula C27H25N3O4S B11682431 ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-ジメチル-3-{(E)-[1-(3-メチルフェニル)-4,6-ジオキソ-2-チオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}-1H-ピロール-1-イル)安息香酸エチルは、複数の官能基を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-(2,5-ジメチル-3-{(E)-[1-(3-メチルフェニル)-4,6-ジオキソ-2-チオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}-1H-ピロール-1-イル)安息香酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ピロール環の形成: これは、Paal-Knorr合成によって達成できます。この合成では、1,4-ジカルボニル化合物がアンモニアまたは第一アミンと反応します。
安息香酸基の導入: この手順には、エステル化が含まれ、安息香酸が硫酸などの触媒の存在下でエタノールと反応します。
ピリミジン環の形成: これは、Biginelli反応によって合成できます。この反応では、アルデヒド、β-ケトエステル、および尿素またはチオ尿素が縮合します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産に最適化されています。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、収率の向上と反応時間の短縮のための触媒の使用が含まれます。
化学反応の分析
反応の種類
4-(2,5-ジメチル-3-{(E)-[1-(3-メチルフェニル)-4,6-ジオキソ-2-チオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}-1H-ピロール-1-イル)安息香酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化できます。
還元: 還元は、パラジウム触媒の存在下で水素ガスを使用して達成できます。
置換: 特にエステルとピリミジン官能基で、求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過マンガン酸カリウム。
還元: パラジウム触媒を用いた水素ガス。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される可能性があります。
科学研究における用途
4-(2,5-ジメチル-3-{(E)-[1-(3-メチルフェニル)-4,6-ジオキソ-2-チオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}-1H-ピロール-1-イル)安息香酸エチルは、いくつかの科学研究用途があります。
化学: 有機合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
医学: 特に特定の酵素や受容体の阻害剤として、創薬における潜在的な用途について調査されています。
工業: ポリマーやコーティングなどの新しい材料の開発に使用されています。
科学的研究の応用
Ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
4-(2,5-ジメチル-3-{(E)-[1-(3-メチルフェニル)-4,6-ジオキソ-2-チオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}-1H-ピロール-1-イル)安息香酸エチルの作用機序は、特定の分子標的との相互作用を含みます。これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物はこれらの標的に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と研究されている生物システムによって異なります。
類似化合物の比較
4-(2,5-ジメチル-3-{(E)-[1-(3-メチルフェニル)-4,6-ジオキソ-2-チオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}-1H-ピロール-1-イル)安息香酸エチルは、次のような他の類似化合物と比較できます。
4-(ジメチルアミノ)安息香酸エチル: ポリマー化学における光開始剤として使用されます。
4-ヒドロキシ-2,5-ジメチル-3(2H)-フランノン: 風味特性で知られており、食品産業で使用されています。
これらの比較は、4-(2,5-ジメチル-3-{(E)-[1-(3-メチルフェニル)-4,6-ジオキソ-2-チオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}-1H-ピロール-1-イル)安息香酸エチルの独特の構造的特徴と用途を強調し、他の関連する化合物とは異なります。
類似化合物との比較
Ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in polymer chemistry.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
特性
分子式 |
C27H25N3O4S |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
ethyl 4-[2,5-dimethyl-3-[(E)-[1-(3-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H25N3O4S/c1-5-34-26(33)19-9-11-21(12-10-19)29-17(3)14-20(18(29)4)15-23-24(31)28-27(35)30(25(23)32)22-8-6-7-16(2)13-22/h6-15H,5H2,1-4H3,(H,28,31,35)/b23-15+ |
InChIキー |
SANIQQFTPAHRDJ-HZHRSRAPSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4)C)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)

![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)
![ethyl 5-{[(4-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11682398.png)
![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
